molecular formula C6H13N3 B107230 Propionitrile, 3-(1-isopropylhydrazino)- CAS No. 19335-09-2

Propionitrile, 3-(1-isopropylhydrazino)-

Cat. No.: B107230
CAS No.: 19335-09-2
M. Wt: 127.19 g/mol
InChI Key: ZHVKHIASMJZTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"Propionitrile, 3-(1-isopropylhydrazino)-" is a nitrile-containing compound featuring a hydrazine moiety substituted with an isopropyl group. Hydrazino-propionitrile derivatives are pivotal in medicinal and industrial chemistry due to their versatility in forming heterocyclic frameworks and bioactivity profiles. This analysis leverages structurally related compounds to infer comparative characteristics.

Properties

CAS No.

19335-09-2

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

3-[amino(propan-2-yl)amino]propanenitrile

InChI

InChI=1S/C6H13N3/c1-6(2)9(8)5-3-4-7/h6H,3,5,8H2,1-2H3

InChI Key

ZHVKHIASMJZTAH-UHFFFAOYSA-N

SMILES

CC(C)N(CCC#N)N

Canonical SMILES

CC(C)N(CCC#N)N

Other CAS No.

19335-09-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound "3-(2-phenylhydrazino)propiononitrile" (EC 248-139-8) serves as a direct structural analog, differing only in the hydrazino substituent (phenyl vs. isopropyl) . Key structural comparisons include:

Property 3-(1-isopropylhydrazino)-propionitrile 3-(2-phenylhydrazino)propiononitrile
Substituent Aliphatic (isopropyl) Aromatic (phenyl)
Electronic Effects Electron-donating (alkyl group) Electron-withdrawing (π-conjugation)
Steric Bulk Moderate (branched alkyl) Higher (planar aromatic ring)
Solubility Likely higher in polar solvents Likely lower due to aromaticity

Other analogs include propionitrile derivatives fused with heterocycles (e.g., oxadiazoles, triazoles) and pyrrolo-triazolo-pyrazine moieties in patented pharmaceuticals . These compounds highlight the role of substituents in modulating reactivity and biological interactions.

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